Cas no 334986-99-1 (7-Methoxyindoline)

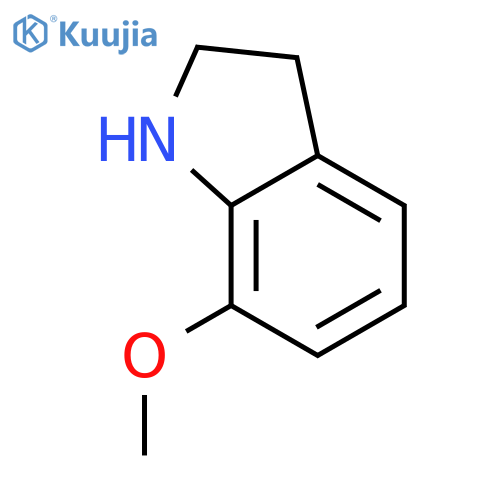

7-Methoxyindoline structure

商品名:7-Methoxyindoline

7-Methoxyindoline 化学的及び物理的性質

名前と識別子

-

- 7-Methoxyindoline

- 1H-Indole,2,3-dihydro-7-methoxy-

- 7-METHOXY-2,3-DIHYDRO-1H-INDOLE

- 1H-Indole,2,3-dihydro-7-methoxy

- 7-Methoxy-2,3-dihydroindole

- 7-Methoxy-indolin

- DTXSID80564695

- (4-METHYLSULFANYL-PHENYL)-PHOSPHONICACID

- Q-102602

- SY235533

- 334986-99-1

- SB36663

- EN300-1145509

- QLVATPFLTCNUBR-UHFFFAOYSA-N

- BS-16888

- MFCD07371620

- BB 0261085

- 7-methoxy-2,3-dihydro-1H-indole, AldrichCPR

- Y14696

- A1-06529

- AKOS002433817

- FT-0692963

- CS-0085466

- SCHEMBL4795981

- DB-068836

-

- MDL: MFCD07371620

- インチ: InChI=1S/C9H11NO/c1-11-8-4-2-3-7-5-6-10-9(7)8/h2-4,10H,5-6H2,1H3

- InChIKey: QLVATPFLTCNUBR-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=CC2=C1NCC2

計算された属性

- せいみつぶんしりょう: 149.08400

- どういたいしつりょう: 149.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- PSA: 21.26000

- LogP: 1.80120

7-Methoxyindoline セキュリティ情報

7-Methoxyindoline 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-Methoxyindoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM146977-250mg |

7-Methoxy-2,3-dihydro-1H-indole |

334986-99-1 | 95% | 250mg |

$*** | 2023-05-30 | |

| eNovation Chemicals LLC | D968709-100mg |

7-Methoxy-2,3-dihydro-1H-indole |

334986-99-1 | 95% | 100mg |

$190 | 2024-07-28 | |

| eNovation Chemicals LLC | D968709-1g |

7-Methoxy-2,3-dihydro-1H-indole |

334986-99-1 | 95% | 1g |

$365 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0113-5g |

7-Methoxy-2,3-dihydro-1H-indole |

334986-99-1 | 98% | 5g |

¥10492.73 | 2025-01-22 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56375-5g |

7-Methoxyindoline |

334986-99-1 | 96% | 5g |

¥3108.0 | 2024-07-18 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0113-5g |

7-Methoxy-2,3-dihydro-1H-indole |

334986-99-1 | 98% | 5g |

10176.51CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0113-500mg |

7-Methoxy-2,3-dihydro-1H-indole |

334986-99-1 | 98% | 500mg |

1780.89CNY | 2021-05-08 | |

| TRC | M269853-100mg |

7-Methoxy-2,3-dihydro-1H-indole |

334986-99-1 | 100mg |

$ 160.00 | 2022-06-04 | ||

| Chemenu | CM146977-1g |

7-Methoxy-2,3-dihydro-1H-indole |

334986-99-1 | 95% | 1g |

$*** | 2023-05-30 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY235533-1g |

7-Methoxyindoline |

334986-99-1 | ≥95% | 1g |

¥3750.00 | 2024-07-09 |

7-Methoxyindoline 関連文献

-

1. Index of subjects, 1957

-

R. R. Hunt,R. L. Rickard J. Chem. Soc. C 1966 344

-

3. 220. The constitution of aspidospermine. Part II. Ultraviolet absorption of the Bz-methoxy-tetra- and -hexa-hydrocarbazolesJ. R. Chalmers,H. T. Openshaw,G. F. Smith J. Chem. Soc. 1957 1115

334986-99-1 (7-Methoxyindoline) 関連製品

- 191730-78-6(7-(benzyloxy)-2,3-dihydro-1H-indole)

- 4770-38-1(Indolin-7-ol)

- 21857-45-4(5-Methoxy-2,3-dihydro-1H-indole)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:334986-99-1)7-Methoxyindoline

清らかである:99%/99%/99%/99%/99%

はかる:250mg/1g/5g/10g/25g

価格 ($):183.0/371.0/489.0/587.0/1268.0